molecular formula C5H3BrINO B1342712 6-Bromo-2-iodopyridin-3-OL CAS No. 188057-35-4

6-Bromo-2-iodopyridin-3-OL

Cat. No. B1342712
M. Wt: 299.89 g/mol
InChI Key: AVAHPXWHVGKFQN-UHFFFAOYSA-N
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Description

6-Bromo-2-iodopyridin-3-ol is a pyridine-based compound with the CAS Number: 188057-35-4 . It has a molecular weight of 299.89 .


Synthesis Analysis

The synthesis of 6-Bromo-2-iodopyridin-3-ol involves the reaction of 6-bromo-2-iodopyridin-3-ol (150 mg, 0.500 mmol) with acetic anhydride (2.4 mL, 25 mmol) at 130°C . The reaction is stirred for 30 minutes, then concentrated and chased with toluene to give the expected product .


Molecular Structure Analysis

The IUPAC name of this compound is 6-bromo-2-iodo-3-pyridinol . The InChI code is 1S/C5H3BrINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H .


Physical And Chemical Properties Analysis

6-Bromo-2-iodopyridin-3-ol is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Manipulations

6-Bromo-2-iodopyridin-3-OL and its derivatives are valuable in medicinal chemistry research as potential building blocks. The synthesis of unique halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates the versatility of these compounds for further chemical manipulations and the creation of pentasubstituted pyridines with desired functionalities (Wu et al., 2022).

Development of Functionalized Pyridines

Halogenated pyridines like 6-Bromo-2-iodopyridin-3-OL are instrumental in the synthesis of functionalized pyridines. For example, the synthesis of non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines shows the potential for developing compounds with varied UV/Vis- and emission properties, which can have significant implications in various chemical and biological applications (Rivera et al., 2019).

Application in Nucleotide Synthesis

Compounds like 6-Bromo-2-iodopyridin-3-OL are useful in the synthesis of nucleotide analogues. The preparation of 3-halogenopyridine-adenine dinucleotides and their applications as hydrogen acceptors and inhibitors in enzymatic reactions highlight their significance in biochemical research (Abdallah et al., 1976).

Material Science and Catalysis

In the broader scope of research, derivatives of pyridines, such as those related to 6-Bromo-2-iodopyridin-3-OL, are utilized in various fields including materials science and catalysis. For instance, terpyridines and their transition metal complexes are employed in processes ranging from artificial photosynthesis to biochemical transformations, demonstrating the diverse applications of these compounds (Winter et al., 2011).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

6-bromo-2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAHPXWHVGKFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598936
Record name 6-Bromo-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-iodopyridin-3-OL

CAS RN

188057-35-4
Record name 6-Bromo-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-iodosuccinimide (6.47 g, 28.7 mmol) was added to a stirring solution of 6-bromopyridin-3-ol (5 g, 28.7 mmol) in MeOH (144 mL) at 45° C. It was allowed to stir for 3 hours. The mixture was concentrated and triturated with Et2O. The precipitate was discarded and the filtrate was concentrated and triturated with dichloromethane to give the expected product, 1 6-bromo-2-iodopyridin-3-ol (3150 mg, 10.50 mmol, 37% yield) by LCMS and NMR. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.12 (1H, s), 7.42 (1H, d, J=8.28 Hz), 7.10 (1H, d, J=8.28 Hz). LC-MS retention time: 1.27 min; m/z (MH+): 300, 302. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Waters SunFire 5u C18 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 ml/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 3 min, a hold time of 1 min, and an analysis time of 4 min where solvent A was 10% acetonitrile/90% H2O/0.1% trifluoroacetic acid and solvent B was 10% H2O/90% acetonitrile/0.1% trifluoroacetic acid. MS data was determined using a Micromass Platform for LC in electrospray mode.
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
144 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 4.125 g sample of 2-bromo-5-hydroxypyridine (from step 28c) and 5.28 g of Na2CO3 were dissolved in 75 mL of water. To this solution was added 6.02 g of I2, and the mixture was stirred until the iodine color disappeared. The reaction mixture was then adjusted to pH 5, and extracted with EtOAc. The extract was dried over MgSO4, and the solvent was removed. The residue was chromatographed on silica gel, eluting with 97:3 CHCl3 :MeOH to give 4.3 g of the title compound: 1H NMR (CDCl3, 300 MHz) δ 7.08-7.11 (d, 1H, J=8.5 Hz), 7.29-7.32 (d, 1H, J=8.5 Hz); MS m/z: 300 (M+H)+, 317 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
6.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Klívar, M Šámal, A Jančařík, J Vacek… - European Journal of …, 2018 - Wiley Online Library
… 6-Bromo-2-iodopyridin-3-ol (19): A flask was charged with 2-bromo-5-hydroxypyridine 18 (5.0 g, 28.74 mmol), sodium carbonate (6.1 g, 57.48 mmol, 2.0 equiv.) and water (100 mL) was …

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